molecular formula C11H13BrFNO B1452866 N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine CAS No. 1038318-98-7

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine

Cat. No.: B1452866
CAS No.: 1038318-98-7
M. Wt: 274.13 g/mol
InChI Key: VEFHZUQFNLTDQB-UHFFFAOYSA-N
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Description

N-[2-(4-Bromo-2-fluorophenoxy)ethyl]cyclopropanamine is a secondary amine featuring a cyclopropane ring linked via an ethyl chain to a substituted phenoxy group (4-bromo-2-fluorophenyl). This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by the bromo and fluoro substituents, as well as the conformational rigidity of the cyclopropane ring.

Properties

IUPAC Name

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BrFNO/c12-8-1-4-11(10(13)7-8)15-6-5-14-9-2-3-9/h1,4,7,9,14H,2-3,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEFHZUQFNLTDQB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCCOC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BrFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of the 4-bromo-2-fluorophenoxy Intermediate

The synthesis of the 4-bromo-2-fluorophenoxy moiety typically begins from 4-bromo-2-fluorobenzoic acid or related derivatives.

  • Esterification of 4-bromo-2-fluorobenzoic acid :
    4-bromo-2-fluorobenzoic acid is converted to ethyl 4-bromo-2-fluorobenzoate using 1-ethyl-(3-(3-dimethylamino)propyl)-carbodiimide hydrochloride (EDCI) and 4-dimethylaminopyridine (DMAP) as catalysts in dichloromethane at room temperature. The reaction proceeds over about 20 hours, yielding the ester in approximately 90% yield after purification by silica gel chromatography.

  • Alternative preparation of 4-bromo-2-fluorobenzaldehyde :
    A multi-step process involving isopropylmagnesium chloride (Grignard reagent) reaction with 2-bromo-2-fluorobenzene derivatives in tetrahydrofuran (THF) forms an intermediate which, upon treatment with a formyl radical source (e.g., dimethylformamide), yields 4-bromo-2-fluorobenzaldehyde. Subsequent crystallization and purification steps including solvent distillation and washing with heptane and methyl tertiary butyl ether afford the pure aldehyde intermediate.

Synthesis of the Cyclopropanamine Moiety

The cyclopropanamine fragment is prepared through several routes involving cyclopropyl ketones or esters, followed by functional group transformations.

  • Preparation of cyclopropyl-2-(2-fluorophenyl)ethyl ketone :
    This intermediate is synthesized by reacting 2-fluorophenylacetic acid ethyl ester with reagents such as pyridine and oxalyl chloride derivatives, followed by cyclopropanation steps. Bromination using N-bromosuccinimide (NBS) in trichloromethane yields the bromo-substituted cyclopropyl ketone with a high yield (~83%) and purity (>96% by HPLC).

  • Reduction and amination steps :
    The ketone group is stereoselectively reduced using chiral catalysts such as oxazaborolidine with borane complexes to form the corresponding cyclopropyl alcohol. Subsequent conversion to cyclopropanamine involves Curtius rearrangement or catalytic hydrogenation of nitro intermediates, often using palladium catalysts and zinc dust.

Coupling of the Phenoxyethyl and Cyclopropanamine Fragments

  • Formation of N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine :
    The key coupling involves the nucleophilic substitution of a 2-(4-bromo-2-fluorophenoxy)ethyl halide (typically bromide or tosylate) with cyclopropanamine. This reaction is generally performed under basic conditions, often in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF), at controlled temperatures to optimize yield and minimize side reactions.

  • Purification :
    The crude product is purified by chromatographic techniques, including silica gel column chromatography, using solvent systems such as ethyl acetate/hexane mixtures, to afford the target compound in high purity.

Summary Table of Key Reaction Steps and Conditions

Step Reaction Description Reagents/Conditions Yield (%) Notes
1 Esterification of 4-bromo-2-fluorobenzoic acid EDCI, DMAP, EtOH, DCM, 20°C, 20 h ~90 Purification by silica gel chromatography
2 Preparation of 4-bromo-2-fluorobenzaldehyde Isopropylmagnesium chloride, DMF, THF, 0–5°C - Crystallization and solvent distillation steps
3 Synthesis of cyclopropyl-2-(2-fluorophenyl)ethyl ketone 2-fluorophenylacetic acid ethyl ester, pyridine, oxalyl chloride, NBS bromination 83.2 High purity (>96% HPLC)
4 Reduction to cyclopropyl alcohol Chiral oxazaborolidine catalyst, borane complexes - Stereoselective reduction
5 Conversion to cyclopropanamine Curtius rearrangement or catalytic hydrogenation - Use of Pd catalyst and zinc dust
6 Coupling of phenoxyethyl halide with cyclopropanamine Basic conditions, DMF or THF, controlled temperature - Purification by chromatography

Research Findings and Considerations

  • The preparation of the 4-bromo-2-fluorophenoxy intermediate is well-established via esterification or formylation routes, with high yields and scalable purification methods.

  • The cyclopropanamine moiety synthesis is more complex, involving stereoselective steps and potentially hazardous reagents (e.g., NBS, oxalyl chloride, palladium catalysts). However, optimized protocols have improved yields and safety profiles.

  • The final coupling step requires careful control of reaction conditions to ensure selective substitution without side reactions. The use of polar aprotic solvents and mild bases is common to achieve good yields.

  • Industrial-scale synthesis would benefit from minimizing hazardous reagents and chromatographic steps, as noted in related cyclopropanamine derivative syntheses.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms on the phenoxy ring can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the amine and phenoxy groups.

    Coupling Reactions: The phenoxy group can engage in coupling reactions with other aromatic compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and conditions may involve the use of polar solvents and elevated temperatures.

    Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.

Scientific Research Applications

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used in studies involving enzyme inhibition or receptor binding due to its structural features.

    Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other industrial compounds.

Mechanism of Action

The mechanism of action of N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyethyl chain and the cyclopropanamine group can engage in binding interactions, leading to modulation of biological pathways. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine
  • Structure: Features a 4-fluorophenethyl group (direct ethyl linkage to the aromatic ring) instead of a phenoxyethyl group.
  • Key Differences: The absence of a bromo substituent reduces molecular weight (MW: ~195.23 g/mol) and alters electronic properties.
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine (CAS 1249367-02-9)
  • Structure : Contains a 2-bromo-4-fluorophenethyl group.
  • Key Differences :
    • Substitution pattern (2-bromo vs. 4-bromo in the target compound) modifies steric hindrance and electronic effects.
    • Molecular weight: 258.13 g/mol, slightly lower due to the absence of an oxygen atom in the linkage .

Variations in the Amine Group

N-(2-(4-Bromo-2-fluorophenoxy)ethyl)cyclopentanamine (CAS 1271107-45-9)
  • Structure : Replaces the cyclopropane ring with a cyclopentane ring.
  • Key Differences: Ring strain: Cyclopropane’s high angle strain enhances reactivity, while cyclopentane’s lower strain may improve stability.

Functional Group Modifications

N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine (CAS 1033201-53-4)
  • Structure : Substitutes the bromo-fluoro group with a nitro group.
  • Key Differences :
    • Electron-withdrawing effects : The nitro group is stronger than bromo/fluoro, influencing electronic density and reactivity.
    • Molecular weight: 222.24 g/mol, lower due to the absence of bromine .

Structural and Property Comparison Table

Compound Name Molecular Formula MW (g/mol) Key Substituents Linkage Type Notable Properties
Target Compound C₁₁H₁₂BrFNO 273.12 4-Bromo-2-fluorophenoxy Phenoxyethyl High ring strain, moderate polarity
N-[2-(4-Fluorophenyl)ethyl]cyclopropanamine C₁₁H₁₂FN 195.23 4-Fluorophenethyl Phenethyl Higher lipophilicity
N-(2-Bromo-4-fluorophenethyl)cyclopropanamine C₁₁H₁₂BrFN 258.13 2-Bromo-4-fluorophenethyl Phenethyl Steric hindrance at ortho position
N-(2-(4-Bromo-2-fluorophenoxy)ethyl)cyclopentanamine C₁₃H₁₆BrFNO 317.18 4-Bromo-2-fluorophenoxy Phenoxyethyl Reduced ring strain, higher stability
N-(2-(4-Nitrophenoxy)ethyl)cyclopropanamine C₁₁H₁₃N₂O₃ 222.24 4-Nitrophenoxy Phenoxyethyl Strong electron-withdrawing effects

Biological Activity

N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a cyclopropanamine moiety linked to a phenoxy group that contains both bromine and fluorine substituents. The presence of these halogens can significantly influence the compound's reactivity and biological interactions.

Molecular Formula : C11H14BrFNO
Molecular Weight : 273.14 g/mol
CAS Number : 28878950

The biological activity of this compound is primarily attributed to its interactions with various molecular targets, including receptors and enzymes. The halogen substituents are believed to enhance binding affinity, potentially affecting several biochemical pathways:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in signal transduction pathways, particularly those related to cancer and inflammation.
  • Receptor Modulation : It has been suggested that the compound could modulate receptor activity, influencing cellular responses.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Anticancer Activity : Preliminary studies suggest that the compound may inhibit cell proliferation in various cancer cell lines. For instance, in vitro assays have shown significant cytotoxic effects at concentrations ranging from 5 μM to 10 μM, with cell death observed at higher concentrations .
  • Anti-inflammatory Effects : The compound has been studied for its ability to modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines such as IL-6 and IL-8 in human endothelial cells.
  • Neuroprotective Properties : There is ongoing research into the neuroprotective effects of this compound, particularly its potential application in treating neurodegenerative disorders.

Table 1: Summary of Biological Activities

Activity TypeDescriptionConcentration RangeReference
AnticancerInhibition of cancer cell proliferation5 - 10 μM
Anti-inflammatoryReduction of IL-6 and IL-8 secretion40 μM
NeuroprotectivePotential protective effects in neuronal cellsOngoing studies

Case Study: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that this compound effectively induced apoptosis in breast cancer cell lines. The mechanism was linked to the activation of caspase pathways, leading to programmed cell death. The IC50 values were determined to be around 8 μM, indicating a potent effect against cancer cells while sparing normal cells at lower concentrations .

Future Directions

Further research is essential to elucidate the full spectrum of biological activities and mechanisms of action associated with this compound. Future studies should focus on:

  • In vivo Studies : To assess the pharmacokinetics and therapeutic potential in animal models.
  • Target Identification : To clarify the specific molecular targets involved in its biological activity.
  • Structure-Activity Relationship (SAR) : Investigating modifications to enhance efficacy and reduce toxicity.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine, and how do reaction conditions influence yield?

  • Methodology : A two-step approach is typical:

Nucleophilic substitution : React 4-bromo-2-fluorophenol with 1,2-dibromoethane under basic conditions (e.g., K₂CO₃ in DMF) to form 2-(4-bromo-2-fluorophenoxy)ethyl bromide.

Amine coupling : Substitute the bromide with cyclopropanamine via a Buchwald-Hartwig or nucleophilic displacement reaction. Use Pd-based catalysts for higher efficiency .

  • Optimization : Elevated temperatures (80–100°C) and inert atmospheres (N₂/Ar) improve yields. Solvent choice (e.g., THF vs. DMF) impacts reaction rates and byproduct formation .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Analytical Techniques :

  • NMR : Use 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent positions and cyclopropane ring integrity. For example, the ethyl linker’s protons appear as a triplet (δ ~3.8–4.2 ppm) .
  • HRMS : Validate molecular weight (e.g., calculated [M+H]⁺ for C₁₁H₁₂BrFNO: 296.01; observed deviation <2 ppm) .
  • HPLC : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What are common impurities in the synthesis of this compound, and how can they be mitigated?

  • Key Impurities :

  • Unreacted starting materials (e.g., residual 4-bromo-2-fluorophenol).
  • Byproducts from over-alkylation (e.g., di-substituted ethylamine derivatives).
    • Mitigation :
  • Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization in ethanol/water .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound across studies?

  • Case Study : Discrepancies in 19F^{19}\text{F} NMR shifts may arise from solvent polarity or pH. For example, fluorine chemical shifts vary by ~1–2 ppm in DMSO vs. CDCl₃ .
  • Resolution : Cross-reference with structurally analogous compounds (e.g., N-(quinolin-4-ylmethyl)cyclopropanamine, δ 161.67 ppm in 13C^{13}\text{C} NMR) and validate using computational tools (DFT calculations) .

Q. What strategies are effective in studying the compound’s conformational stability under physiological conditions?

  • Experimental Design :

  • Dynamic NMR : Monitor ring-opening reactions of the cyclopropane moiety in aqueous buffers (pH 7.4, 37°C).
  • Mass Spectrometry : Use LC-MS/MS to detect degradation products (e.g., hydrolyzed ethyl linker) .
    • Findings : Cyclopropane rings are generally stable below 50°C, but electron-withdrawing groups (e.g., Br, F) may increase susceptibility to nucleophilic attack .

Q. How can crystallography elucidate the compound’s supramolecular interactions in solid-state studies?

  • Protocol :

Grow single crystals via slow evaporation in ethanol/dichloromethane.

Collect X-ray diffraction data (Mo-Kα radiation, λ = 0.71073 Å).

Refine using SHELXL (e.g., SHELX-2018/3 for anisotropic displacement parameters) .

  • Key Observations : The bromine atom’s heavy-atom effect facilitates phasing. Intermolecular halogen bonding (C–Br⋯O) may dominate packing motifs .

Q. What pharmacological screening approaches are suitable for evaluating this compound’s bioactivity?

  • In Vitro Assays :

  • Enzyme Inhibition : Screen against kinases or GPCRs using fluorescence polarization (IC₅₀ determination).
  • Cellular Uptake : Label with 18F^{18}\text{F} for PET imaging studies, leveraging the fluorine substituent .
    • Data Interpretation : Compare with Ticagrelor analogs (e.g., (1R,2R)-2-(3,4-difluorophenyl)cyclopropanamine), which show platelet aggregation inhibition .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s solubility in polar solvents?

  • Hypothesis Testing :

  • Solubility Measurement : Use shake-flask method in water, DMSO, and ethanol.
  • Contradictions : Discrepancies may arise from polymorphic forms (e.g., hydrochloride salt vs. free base).
    • Resolution : Report both free base and salt forms, as hydrochloride derivatives (e.g., BD6330061306604-68-1) exhibit higher aqueous solubility .

Methodological Recommendations

  • Synthetic Reproducibility : Document catalyst lot numbers (e.g., Pd(PPh₃)₄) and solvent drying methods (e.g., molecular sieves for DMF) .
  • Data Sharing : Deposit crystallographic data in the Cambridge Structural Database (CSD) for community validation .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[2-(4-bromo-2-fluorophenoxy)ethyl]cyclopropanamine

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